molecular formula C43H54N5O8P B034826 IBU-DC Phosphoramidite CAS No. 110522-84-4

IBU-DC Phosphoramidite

Cat. No.: B034826
CAS No.: 110522-84-4
M. Wt: 799.9 g/mol
InChI Key: TXZRTLKYXTXDQF-PBRWWWDFSA-N
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Description

IBU-DC Phosphoramidite is a chemical compound used primarily in the synthesis of oligonucleotides. Oligonucleotides are short sequences of nucleotides, which are the building blocks of DNA and RNA. This compound is essential in the field of molecular biology, particularly in the synthesis of DNA and RNA sequences for various applications, including research, diagnostics, and therapeutics.

Mechanism of Action

Target of Action

IBU-DC Phosphoramidite is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, clinical, and therapeutic areas. They can be designed to bind to specific sequences of DNA or RNA, such as those from a virus or mutation, and modulate their activity .

Mode of Action

The mode of action of this compound involves the formation of phosphodiester bonds that link the nucleotides together in the DNA or RNA chain during the synthesis process . This compound contains a protecting group (isobutyryl, iBu) that prevents unwanted side reactions during the synthesis . After the synthesis, the protecting group is removed, leaving behind the desired oligonucleotide .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the synthesis of oligonucleotides. This process involves the sequential addition of nucleotides to a growing chain, facilitated by the phosphoramidite chemistry . The resulting oligonucleotides can then interact with their target DNA or RNA sequences and modulate their activity, affecting various downstream biological processes depending on the design of the oligonucleotide .

Pharmacokinetics

The oligonucleotides synthesized using this compound can have various adme (absorption, distribution, metabolism, and excretion) properties depending on their sequence and chemical modifications . These properties can be designed to optimize the bioavailability and stability of the oligonucleotides for their intended application .

Result of Action

The result of the action of this compound is the production of oligonucleotides with a specific sequence and chemical modifications . These oligonucleotides can have various molecular and cellular effects depending on their design. For example, they can be used to inhibit the expression of specific genes, modulate immune responses, or target specific pathogens .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during the synthesis of oligonucleotides . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency and fidelity of the synthesis process . In addition, the stability and efficacy of the resulting oligonucleotides can be influenced by various factors in their application environment, such as nuclease activity and the presence of competing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of IBU-DC Phosphoramidite involves several steps. The process begins with the protection of the nucleoside’s hydroxyl groups to prevent unwanted reactions. The protected nucleoside is then treated with phosphorodiamidite under the catalytic action of a weak acid to form the phosphoramidite. This method ensures the stability and reactivity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to ensure consistency and purity. The protected nucleoside is dissolved in an appropriate solvent, and the phosphorodiamidite is added under controlled conditions. The reaction mixture is then purified using chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

IBU-DC Phosphoramidite undergoes several types of chemical reactions, including:

    Oxidation: The phosphite moiety is oxidized to a phosphate group.

    Substitution: The nucleoside’s hydroxyl groups are substituted with the phosphoramidite group.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the oligonucleotide with the desired sequence. The phosphoramidite group is converted to a phosphate group, which links the nucleotides together .

Scientific Research Applications

IBU-DC Phosphoramidite has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoro RNA Phosphoramidites
  • Locked Nucleic Acid Phosphoramidites
  • 2’-OMe RNA Phosphoramidites

Uniqueness

IBU-DC Phosphoramidite is unique due to its specific protective groups and reactivity, which make it highly efficient for oligonucleotide synthesis. It provides high yields and purity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54N5O8P/c1-29(2)41(49)45-39-23-25-47(42(50)46-39)40-27-37(56-57(54-26-12-24-44)48(30(3)4)31(5)6)38(55-40)28-53-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-23,25,29-31,37-38,40H,12,26-28H2,1-8H3,(H,45,46,49,50)/t37-,38+,40+,57?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZRTLKYXTXDQF-PBRWWWDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551890
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110522-84-4
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-N-(2-methylpropanoyl)cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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